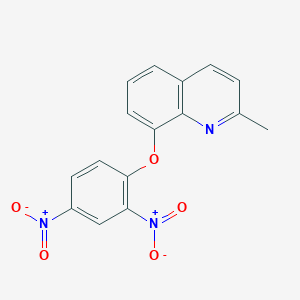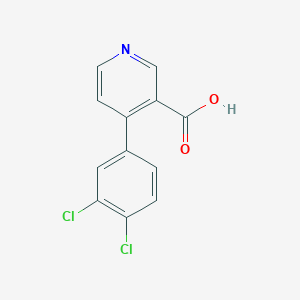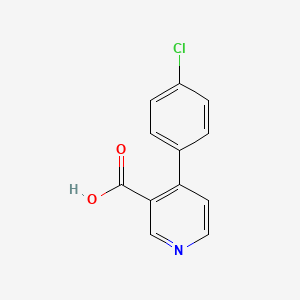
Tetramethylammonium ferricyanide, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium ferricyanide, 97% (TMAFC) is an organic compound that is used as a reagent in various scientific research applications. It is an anion of ferricyanide with the chemical formula C4H12N2Fe(CN)6. The compound is a strong oxidizing agent and is used in a variety of laboratory experiments, including those related to the synthesis of organic compounds and the study of biochemical and physiological effects. In
Applications De Recherche Scientifique
Tetramethylammonium ferricyanide, 97% is used as a reagent in a variety of laboratory experiments, including those related to the synthesis of organic compounds and the study of biochemical and physiological effects. The compound is a strong oxidizing agent, and can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. In addition, Tetramethylammonium ferricyanide, 97% has been used in the synthesis of a variety of other organic compounds, such as amides, esters, and nitriles. The compound has also been used in the study of biochemical and physiological effects, such as the effect of heavy metals on enzymes, and the effect of drugs on cells.
Mécanisme D'action
Tetramethylammonium ferricyanide, 97% is a strong oxidizing agent, and its mechanism of action is based on its ability to transfer electrons from a reducing agent to an oxidizing agent. The compound reacts with the reducing agent to form an oxidized product and a reduced product. The reaction is represented as follows:
Reducing Agent + Tetramethylammonium ferricyanide, 97% → Oxidized Product + Reduced Product
The oxidizing and reducing agents in this reaction can be organic or inorganic compounds, and the reaction can take place in either an acidic or basic environment.
Biochemical and Physiological Effects
Tetramethylammonium ferricyanide, 97% has been used in the study of biochemical and physiological effects, such as the effect of heavy metals on enzymes, and the effect of drugs on cells. The compound has been found to be toxic to some bacteria and fungi, and has been used as a preservative in some foods. In addition, the compound has been found to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tetramethylammonium ferricyanide, 97% is a strong oxidizing agent, and is relatively easy to synthesize. The compound is stable in both acidic and basic environments, and can be used in a variety of laboratory experiments. However, the compound is toxic and should be handled with caution. In addition, the compound should be stored in a cool, dry place, and should not be exposed to light or heat.
Orientations Futures
The potential future directions for Tetramethylammonium ferricyanide, 97% include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into the synthesis of the compound, as well as its potential applications in other fields, such as catalysis and materials science, is warranted. Finally, further research into the potential toxic effects of the compound is necessary in order to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
Tetramethylammonium ferricyanide, 97% can be synthesized by reacting ferricyanide with tetramethylammonium hydroxide. This reaction takes place in an aqueous solution, and the product is Tetramethylammonium ferricyanide, 97% in its anionic form. The reaction can be represented as follows:
Fe(CN)6^3- + C4H12N2OH → C4H12N2Fe(CN)6 + OH^-
The reaction requires the use of a strong base such as sodium hydroxide or potassium hydroxide, and the product can be isolated by filtering the aqueous solution.
Propriétés
IUPAC Name |
iron(3+);tetramethylazanium;hexacyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H12N.6CN.Fe/c3*1-5(2,3)4;6*1-2;/h3*1-4H3;;;;;;;/q3*+1;6*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNZJVUJDHSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36FeN9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)